Bienvenue dans la boutique en ligne BenchChem!

1-[2-(4-methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea

Lipophilicity Drug-likeness ADME prediction

This non-halogenated pyrazolyl-urea (XLogP3=2.5) is engineered for clean kinase selectivity profiling. Its 0.3-log lower lipophilicity vs chloro analogs reduces ATP-competitive promiscuity, while the absence of aryl halogens eliminates oxidative dehalogenation liabilities—ideal for extended phenotypic assays (macrophage polarization, chronic inflammation). With 6 rotatable bonds, it adapts to restricted binding pockets. Procure this unique scaffold for head-to-head SAR expansion against established pyrazolyl-ureas and fragment-elaboration campaigns.

Molecular Formula C19H26N4O2
Molecular Weight 342.443
CAS No. 2097860-25-6
Cat. No. B2950490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
CAS2097860-25-6
Molecular FormulaC19H26N4O2
Molecular Weight342.443
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)NC2CCC(CC2)N3C=CC=N3
InChIInChI=1S/C19H26N4O2/c1-25-18-9-3-15(4-10-18)11-13-20-19(24)22-16-5-7-17(8-6-16)23-14-2-12-21-23/h2-4,9-10,12,14,16-17H,5-8,11,13H2,1H3,(H2,20,22,24)
InChIKeySLLUYIPISFFSCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(4-Methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (CAS 2097860-25-6): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


1-[2-(4-Methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (CAS 2097860-25-6), catalogued as Life Chemicals identifier F6574-1441, is a non-halogenated, unsymmetrical pyrazolyl-urea derivative with molecular formula C19H26N4O2 and molecular weight 342.4 g·mol⁻¹ [1]. The compound features a central urea linker bridging a 4-methoxyphenethyl moiety on one terminus and a 4-(1H-pyrazol-1-yl)cyclohexyl group on the other . It belongs to the broader pyrazolyl-urea chemotype, a scaffold extensively investigated for kinase inhibition, COX-2/sEH dual modulation, and NRF2 pathway regulation [2]. This compound is commercially available through screening-library suppliers and is positioned as a research tool for medicinal chemistry and target-identification campaigns.

Why Scientific Users Cannot Simply Substitute 2097860-25-6 with Another Pyrazolyl-Cyclohexyl Urea Analog


Although multiple pyrazolyl-cyclohexyl urea analogs share the same core scaffold (e.g., CAS 2097860-20-1, 2097891-64-8, 2097921-96-3), critical physicochemical differences preclude interchangeable use in research settings. The 4-methoxyphenethyl substituent of 2097860-25-6 confers a measured XLogP3 of 2.5, which is 0.3 log units lower than the 5-chloro-2-methoxyphenyl analog (XLogP3 = 2.8) [1], translating to a roughly 2-fold difference in predicted octanol–water partitioning that may significantly alter membrane permeability, protein binding, and assay compatibility [2]. Furthermore, the compound contains 6 rotatable bonds versus only 4 for the 5-chloro-2-methoxyphenyl comparator, indicating greater conformational entropy and distinct pharmacophoric sampling [1]. The absence of a halogen atom eliminates potential cytochrome P450-mediated oxidative dehalogenation liabilities or reactive metabolite formation that can confound phenotypic screening readouts [3]. These orthogonal differences—lipophilicity, flexibility, and metabolic profile—mean that even closely related analogs cannot serve as drop-in replacements without re-validating the entire experimental system.

Quantitative Differentiation Evidence for 1-[2-(4-Methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (2097860-25-6) Versus Closest Pyrazolyl-Cyclohexyl Urea Analogs


Predicted Lipophilicity (XLogP3) Comparison: 2097860-25-6 versus 5-Chloro-2-methoxyphenyl Analog (2097860-20-1)

The target compound 2097860-25-6 exhibits a computed XLogP3 of 2.5, which is 0.3 log units lower than the closest structural analog 3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (CAS 2097860-20-1; XLogP3 = 2.8) [1]. Both values were computed using the XLogP3 algorithm (PubChem release) ensuring methodological comparability. A ΔXLogP3 of −0.3 corresponds to an approximately 2-fold lower predicted octanol–water partition coefficient, placing 2097860-25-6 closer to the optimal lipophilicity range (LogP 1–3) recommended for screening probes to minimize non-specific binding and aggregation-based artifacts [2]. This difference is sufficient to produce divergent behavior in cellular permeability assays and protein-binding measurements.

Lipophilicity Drug-likeness ADME prediction

Rotatable Bond Count and Conformational Flexibility: 2097860-25-6 versus 5-Chloro-2-methoxyphenyl Analog

2097860-25-6 possesses 6 rotatable bonds, compared to only 4 rotatable bonds in the chloro-substituted analog 2097860-20-1 [1]. This 50% increase arises from the ethylene spacer between the urea nitrogen and the 4-methoxyphenyl ring in the target compound, whereas the comparator has the substituted phenyl ring directly attached to the urea nitrogen. The additional rotatable bonds increase the number of accessible low-energy conformers, expanding the conformational search space available for target binding. In the context of the pyrazolyl-urea class, where the urea linker geometry is critical for establishing hydrogen-bond networks with kinase hinge regions or enzyme active sites [2], greater conformational freedom may enable binding modes inaccessible to the more rigid analog.

Conformational entropy Pharmacophore sampling Molecular flexibility

Absence of Aryl Halogen: Differentiated Metabolic and Toxicological Risk Profile versus 5-Chloro-2-methoxyphenyl Analog

2097860-25-6 contains no halogen substituents, whereas its closest analog 2097860-20-1 bears a chlorine atom at the 5-position of the 2-methoxyphenyl ring [1]. Chlorinated aromatic rings are recognized structural alerts for cytochrome P450-mediated oxidative dehalogenation, which can generate electrophilic quinone or epoxide intermediates capable of forming covalent protein adducts [2]. In phenotypic screening cascades, such reactive metabolite formation can produce confounding cytotoxicity or pathway-activation signals unrelated to the intended pharmacology. By eliminating this liability, 2097860-25-6 offers a cleaner profile for target-based and cell-based assay interpretation, particularly in long-duration incubations (>24 h) where metabolite accumulation becomes significant [3].

Metabolic stability Reactive metabolites Structural alerts

Molecular Weight and Heavy Atom Count: Quantitative Physicochemical Differentiation from Closest Analogs

2097860-25-6 has a molecular weight of 342.4 g·mol⁻¹ and a heavy atom count of 25 [1]. This places it 6.4 mass units below the chloro-substituted analog 2097860-20-1 (348.8 g·mol⁻¹, 24 heavy atoms) and 32.1 mass units below the diphenylmethyl analog CAS 2097921-96-3 (374.5 g·mol⁻¹, 28 heavy atoms) [1][2]. While all three fall within the 'lead-like' range (MW ≤ 350 for 2097860-25-6 vs. >350 for comparators), the target compound's lower mass is associated with predictively higher aqueous solubility and passive membrane permeability—both critical parameters in fragment-based and high-concentration screening formats [3]. The topological polar surface area (TPSA) is identical across analogs at 68.2 Ų, indicating that the mass difference does not arise from altered hydrogen-bonding capacity but purely from substituent bulk.

Molecular weight Lead-likeness Fragment-based screening

Pyrazolyl-Urea Class-Level Biological Annotation: Kinase and COX-2/sEH Inhibitory Potential

Although 2097860-25-6 lacks published target-specific IC₅₀ data, the pyrazolyl-urea chemotype it embodies has been validated across multiple target classes. Structurally related 1,5-diarylpyrazole-ureas have demonstrated dual COX-2/sEH inhibitory activity with IC₅₀ values in the low nanomolar range (e.g., compound 21i: sEH IC₅₀ < 10 nM, COX-2 IC₅₀ = 90 nM; selectivity >1000-fold over COX-1) [1]. Additionally, pyrazolyl-ureas have been reported as inhibitors of Src, p38-MAPK, and TrkA kinases [2], as well as NRF2 pathway modulators via arylcyclohexyl-pyrazole scaffolds [3]. The 2097860-25-6 structure incorporates a urea directly linked to a pyrazole-bearing cyclohexyl group—an arrangement topologically distinct from the 1,5-diarylpyrazole-ureas in the COX-2/sEH series—suggesting potential for orthogonal target selectivity within the same broad chemotype family.

Kinase inhibition COX-2/sEH dual inhibition Pyrazolyl-urea pharmacophore

Commercial Availability and Procurement Metrics: Life Chemicals F6574-1441 Pricing versus Closest Structural Analog

2097860-25-6 is commercially available from Life Chemicals as catalog item F6574-1441 at the following price points: 2 μmol for $57, 5 μmol for $63, and 10 μmol for $69 [1]. The closest analog 2097860-20-1 (F6574-1434) is priced identically for the 5 mg format at $69 [2]. Both compounds are supplied as part of the same F6574 screening sub-library, ensuring comparable purity specifications and quality control standards. The equivalent pricing eliminates cost as a discriminatory factor, shifting selection decisions entirely onto the physicochemical and structural differentiation parameters described above.

Screening library procurement Cost per compound Supply chain

Recommended Application Scenarios for 1-[2-(4-Methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (2097860-25-6) Based on Differentiated Evidence


Kinase Selectivity Profiling Panels Where Reduced Lipophilicity Minimizes Non-Specific Binding

2097860-25-6, with its XLogP3 of 2.5 (0.3 log units lower than the 5-chloro-2-methoxyphenyl analog), is particularly well-suited for broad kinase selectivity profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) where elevated lipophilicity is a known driver of promiscuous inhibition via hydrophobic collapse or aggregation [1]. The compound's placement at the lower boundary of the optimal LogP range for kinase inhibitors (2.5–4.0) reduces the probability of non-specific ATP-competitive readout, enabling cleaner selectivity fingerprints that accelerate hit triage in lead-identification campaigns [2].

Phenotypic Screening in Long-Incubation Cellular Assays Requiring Metabolic Stability

The absence of aryl halogen substituents distinguishes 2097860-25-6 from the chloro-substituted analog 2097860-20-1, eliminating a recognized structural alert for oxidative dehalogenation and reactive quinone formation [3]. This property makes 2097860-25-6 the preferred choice for phenotypic assays with extended incubation times (>24–48 h), such as macrophage polarization assays, neuronal differentiation protocols, or chronic inflammation models, where metabolite accumulation can confound endpoint measurements [4]. The compound's 6 rotatable bonds further provide conformational adaptability that may enhance target engagement in cellular contexts with restricted binding-site accessibility.

Fragment-Based and Biophysical Screening Campaigns Prioritizing Ligand Efficiency

With a molecular weight of 342.4 g·mol⁻¹ and 25 heavy atoms, 2097860-25-6 occupies the upper boundary of fragment-like chemical space (heavy atom count ≤ 22 for strict fragment criteria), making it a suitable starting point for fragment-elaboration or scaffold-hopping programs [5]. Its TPSA of 68.2 Ų—identical to heavier analogs—indicates efficient polar surface area utilization relative to molecular weight. When screened by surface plasmon resonance (SPR), thermal shift assay (TSA), or native mass spectrometry against panels of purified kinases or epigenetic targets, the compound's favorable mass-to-TPSA ratio supports interpretable, stoichiometry-consistent binding data with reduced risk of aggregation artifacts compared to higher-mass, higher-logP pyrazolyl-ureas [6].

Structure–Activity Relationship (SAR) Expansion Around the Pyrazolyl-Cyclohexyl Urea Scaffold for NRF2 or COX-2/sEH Programs

The pyrazolyl-urea scaffold class has established precedent for COX-2/sEH dual inhibition (nanomolar IC₅₀ values reported for related 1,5-diarylpyrazole-ureas) and NRF2 pathway activation (arylcyclohexyl-pyrazole patent series from GlaxoSmithKline) [7][8]. 2097860-25-6 represents a topologically distinct embodiment of this pharmacophore—featuring a urea linked to a 4-(pyrazol-1-yl)cyclohexyl group rather than a 1,5-diarylpyrazole—offering a structurally novel starting point for SAR expansion. Procurement of this compound enables head-to-head comparison with literature-validated pyrazolyl-ureas in the same enzyme or cellular assays, potentially revealing novel selectivity profiles arising from the unique cyclohexyl-pyrazole geometry.

Quote Request

Request a Quote for 1-[2-(4-methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.